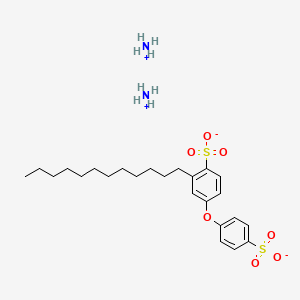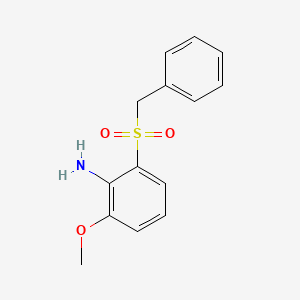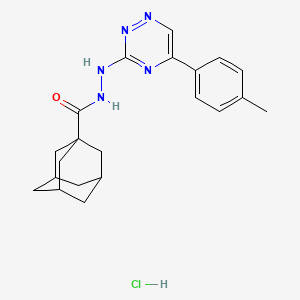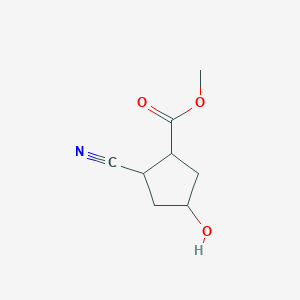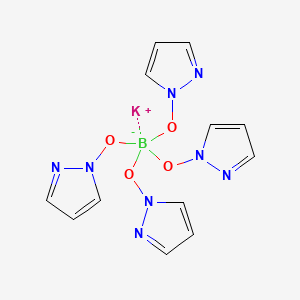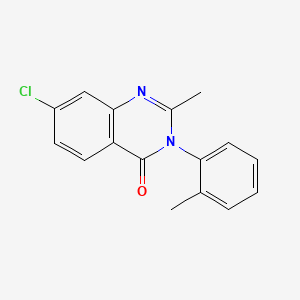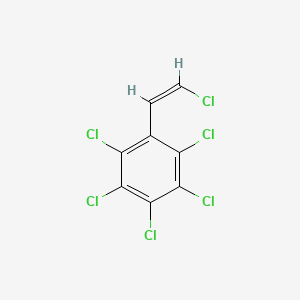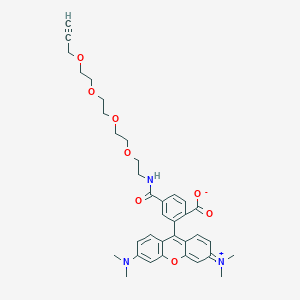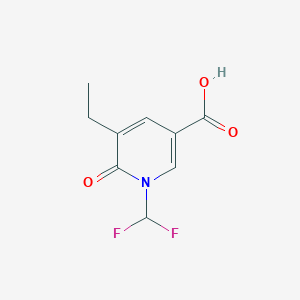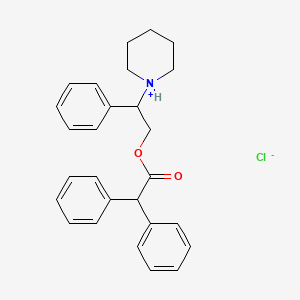
2-(2-Isopentyl-1-methylhydrazino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopentyl-1-methylhydrazino)pyridine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2-(2-isopentyl-1-methylhydrazino) group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopentyl-1-methylhydrazino)pyridine typically involves the reaction of pyridine derivatives with isopentyl and methylhydrazine groups under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopentyl-1-methylhydrazino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine derivatives .
Scientific Research Applications
2-(2-Isopentyl-1-methylhydrazino)pyridine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Isopentyl-1-methylhydrazino)pyridine include:
- 2-(2-Isopropyl-1-methylhydrazino)pyridine
- 2-(2-Isobutyl-1-methylhydrazino)pyridine
- 2-(2-Isopentyl-1-ethylhydrazino)pyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
CAS No. |
63467-97-0 |
|---|---|
Molecular Formula |
C11H19N3 |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-methyl-2-(3-methylbutyl)-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C11H19N3/c1-10(2)7-9-13-14(3)11-6-4-5-8-12-11/h4-6,8,10,13H,7,9H2,1-3H3 |
InChI Key |
IQPZCFUMELJXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNN(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
